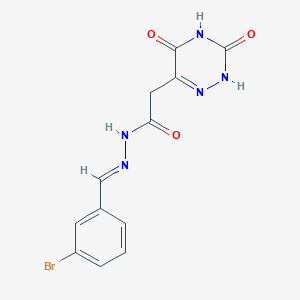

![molecular formula C16H21FN2O4S B5535888 N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing cyclopropane and pyrrolidine structures often involves cyclopropanation reactions catalyzed by metal complexes and decomposition of diazomethanes in the presence of alkenes. A notable example is the asymmetric cyclopropanation using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, which offers a general method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed X-ray crystallography to determine the arrangement of atoms within the molecule. This can include the analysis of bond lengths, angles, and dihedral angles to understand the three-dimensional conformation and its impact on the molecule's reactivity and interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemodivergent and redox-neutral annulations are pivotal for the functionalization of benzamides, including those with N-methoxybenzamide structures. Rhodium(III)-catalyzed C-H activation enables the coupling of N-methoxybenzamides with sulfoxonium ylides, serving as carbene precursors under acid-controlled conditions, to promote chemodivergent cyclizations (Xu et al., 2018).

Scientific Research Applications

Neuropharmacological Research

N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a selective and potent sigma receptor ligand, shows effects on cognitive dysfunction induced by phencyclidine (PCP) in rats, suggesting a potential application in the study of sigma receptors and cognitive disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).

Radiopharmaceutical Development

The synthesis and fluoro-radiolabelling of dopamine D_2 receptor imaging agents, such as the ligand of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[N-(2-[18F]fluoroethyl)-N-methylsulfonyl]amino-2-methoxybenzamide (18F-FSABZM), provide insights into the development of diagnostic tools for neurological conditions, showcasing the compound's relevance in radiopharmaceutical research (Zhu Jianhua, 2006).

Chemical Synthesis and Modification

Research into sulfonyl derivatives of salicylic acid and related compounds, including o-methoxybenzamide modifications, contributes to the field of organic chemistry and drug design by exploring the synthesis and potential applications of sulfonyl chlorides and their derivatives (Cremlyn, Swinbourne, Atherall, Courtney, Cronje, Davis, Langston, & Rogers, 1980).

Molecular Imaging

The preparation and characterization of radiolabeled ligands for imaging receptors in the brain, such as [11C]L-159,884 for angiotensin II, AT1 receptor imaging, highlight the compound's significance in developing tools for understanding receptor distribution and function in vivo, which is critical for neuroscientific research and the development of therapeutics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).

Electrophysiological Studies

Investigations into the effects of specific compounds on the adenohypophysis of castrated male rats and their impact on prolactin and gonadotroph secretions provide valuable insights into the physiological effects of neuroactive drugs and their potential therapeutic applications (Perez & von Lawzewitsch, 1984).

properties

IUPAC Name |

N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4S/c1-23-15-6-5-11(17)7-12(15)16(20)18-14-9-19(24(2,21)22)8-13(14)10-3-4-10/h5-7,10,13-14H,3-4,8-9H2,1-2H3,(H,18,20)/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJYBTGITGEDHY-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)